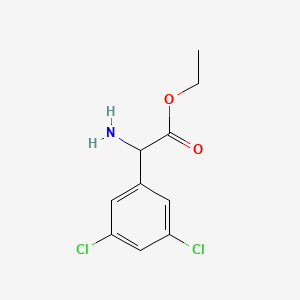Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate
CAS No.:
Cat. No.: VC16257426
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11Cl2NO2 |
|---|---|
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | ethyl 2-amino-2-(3,5-dichlorophenyl)acetate |
| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5,9H,2,13H2,1H3 |
| Standard InChI Key | INFLZDRYQJJHJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |
Introduction
Structural and Molecular Characteristics
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate belongs to the class of α-amino acid esters, featuring a central amine group adjacent to a dichlorophenyl-substituted carbon and an ethyl ester functionality. The molecular formula of the free base is C₁₀H₁₁Cl₂NO₂, with a molecular weight of 248.11 g/mol (derived by subtracting the hydrochloride component from the salt form reported in). The compound’s stereochemistry and electronic properties are influenced by the electron-withdrawing chlorine atoms on the phenyl ring, which enhance the electrophilicity of the adjacent carbon atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| IUPAC Name | Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate |
| CAS Number (Free Base) | Not explicitly reported |
| Solubility | Moderate in polar organic solvents (e.g., ethanol, DMSO) |
The compound’s hydrochloride salt (CAS 1803565-93-6) is more commonly documented due to its enhanced stability and solubility, but the free base remains critical for specific synthetic applications.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate typically proceeds via a nucleophilic substitution reaction between ethyl 2-bromoacetate and 3,5-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction mechanism involves the deprotonation of the aniline’s amine group, which subsequently attacks the electrophilic α-carbon of ethyl bromoacetate.
Key Reaction Steps:
-
Deprotonation: 3,5-Dichloroaniline reacts with NaOH to form a nucleophilic amine anion.
-
Substitution: The amine anion displaces the bromide ion from ethyl bromoacetate, forming the α-amino ester.
-
Acid Workup: The product is isolated via acidification, often yielding the hydrochloride salt for stability.
Industrial Production
Industrial-scale synthesis may employ continuous flow reactors to optimize reaction efficiency and yield. For instance, a patent detailing the production of structurally related dichlorophenyl ethanolamines describes the use of aluminum isopropylate as a catalyst in isopropanol, followed by distillation of acetone byproducts . While this patent focuses on ethanolamine derivatives, analogous methods could be adapted for ethyl 2-amino-2-(3,5-dichlorophenyl)acetate by modifying the starting materials and reaction conditions.
Purification Techniques:
-
Recrystallization: Enhances purity by leveraging solubility differences in solvents like ethyl acetate or hexane.
-
Chromatography: Column chromatography with silica gel is used for high-purity isolates, particularly in research settings.
Chemical Reactivity and Functional Transformations
Acid-Base Properties
The amine group in ethyl 2-amino-2-(3,5-dichlorophenyl)acetate exhibits basicity, with an estimated pKa ~7–9 based on analogous aliphatic amines . This property facilitates protonation under acidic conditions, forming water-soluble salts (e.g., hydrochlorides), which are advantageous for purification and storage.
Key Reactions
-
Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. For example, treatment with aqueous HCl produces 2-amino-2-(3,5-dichlorophenyl)acetic acid.
-
Schiff Base Formation: The primary amine reacts with carbonyl compounds (e.g., aldehydes) to form imines, which are intermediates in the synthesis of heterocyclic compounds.
-
N-Acylation: The amine group can be acylated with acid chlorides or anhydrides to produce amide derivatives, expanding utility in peptidomimetic drug design.
Applications in Medicinal Chemistry and Drug Development
Intermediate in Pharmaceutical Synthesis
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate serves as a precursor to bioactive molecules. For example, its hydrochloride salt has been investigated for interactions with enzymes and receptors, potentially modulating physiological pathways. The dichlorophenyl moiety is a common pharmacophore in antifungal and antiviral agents, suggesting utility in infectious disease research.
Peptidomimetic Design
The compound’s α-amino ester structure mimics natural amino acids, enabling its incorporation into peptidomimetics—molecules that emulate peptide structures while resisting enzymatic degradation. This application is critical in developing protease inhibitors and receptor antagonists.
Comparative Analysis with Related Compounds
Structural Analogues
-
3,5-Dichloroaniline Derivatives: Compounds like 1-(4’-amino-3’,5’-dichlorophenyl)-2-amino-ethanol share similar synthetic pathways but differ in biological activity .
-
Amino Acid Esters: Analogues with varying halogen substitutions (e.g., bromine instead of chlorine) exhibit distinct electronic profiles and reactivity patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume